molecular formula C27H21N3O4S2 B2385011 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 922450-52-0

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2385011
M. Wt: 515.6
InChI Key: YFWBMQAZUZSMEP-UHFFFAOYSA-N
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Description

“N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide” is a compound bearing imidazo[2,1-b]thiazole scaffolds . These types of compounds have been tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel compounds bearing imidazo[2,1-b]thiazole scaffolds were synthesized based on the optimization of the virtual screening hit compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide .


Molecular Structure Analysis

The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the yield, melting point, and NMR data of some compounds have been provided .

Scientific Research Applications

  • Anti-tubercular Compounds

    • Field : Medicinal Chemistry .
    • Application : Benzothiazole derivatives have been synthesized and used as anti-tubercular compounds .
    • Method : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
    • Results : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
  • Anti-inflammatory Properties

    • Field : Medicinal Chemistry .
    • Application : Benzothiazole derivatives have been synthesized and analyzed for their anti-inflammatory properties .
    • Method : The compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
    • Results : The compounds were evaluated for anti-inflammatory activity. Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .
  • Topoisomerase I Inhibitors

    • Field : Medicinal Chemistry .
    • Application : Benzothiazole derivatives have been designed and synthesized as topoisomerase I inhibitors .
    • Method : The synthesis of these derivatives involves various synthetic pathways .
    • Results : The in vitro anti-proliferation evaluation against four human cancer cell lines indicated that most of the newly synthesized molecules showed promising results .
  • Antibacterial Activity

    • Field : Medicinal Chemistry .
    • Application : Certain benzothiazole derivatives have been synthesized and found to exhibit antibacterial activity .
    • Method : The synthesis of these compounds involves various synthetic pathways .
    • Results : The synthesized compounds were evaluated for their antibacterial activity .
  • Anti-Tubercular Compounds

    • Field : Medicinal Chemistry .
    • Application : Benzothiazole derivatives have been synthesized and used as anti-tubercular compounds .
    • Method : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
    • Results : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
  • Antibacterial Activity

    • Field : Medicinal Chemistry .
    • Application : Certain benzothiazole derivatives have been synthesized and found to exhibit antibacterial activity .
    • Method : The synthesis of these compounds involves various synthetic pathways .
    • Results : The synthesized compounds were evaluated for their antibacterial activity .

properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O4S2/c1-36(32,33)23-12-13-24-25(16-23)35-27(29-24)30(18-19-7-6-14-28-17-19)26(31)20-8-5-11-22(15-20)34-21-9-3-2-4-10-21/h2-17H,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWBMQAZUZSMEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide

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